2,3-Dimethyl-2H-indazole-6-boronic acid
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Overview
Description
2,3-Dimethyl-2H-indazole-6-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary target of 2,3-Dimethyl-2H-indazole-6-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester . The compound undergoes catalytic protodeboronation utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s protodeboronation and subsequent hydromethylation affect this pathway .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds . The compound’s protodeboronation and subsequent hydromethylation contribute to this process .
Preparation Methods
The synthesis of 2,3-Dimethyl-2H-indazole-6-boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylindazole and boronic acid derivatives.
Reaction Conditions: The key step involves the formation of the boronic acid group on the indazole ring. This can be achieved through various methods, including
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2,3-Dimethyl-2H-indazole-6-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under appropriate conditions.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Suzuki-Miyaura Coupling: This reaction is particularly significant for forming carbon-carbon bonds, allowing the synthesis of more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and various boron reagents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dimethyl-2H-indazole-6-boronic acid has a wide range of scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as organic semiconductors and sensors
Comparison with Similar Compounds
2,3-Dimethyl-2H-indazole-6-boronic acid can be compared with other boronic acid derivatives and indazole compounds:
2-Methyl-2H-indazole-6-boronic acid: This compound is similar but lacks the additional methyl group at the 3-position, which may affect its reactivity and applications.
Indazole-6-boronic acid:
The presence of the additional methyl groups in this compound can enhance its stability and reactivity, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
(2,3-dimethylindazol-6-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5,13-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEURACXBMNIJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NN(C(=C2C=C1)C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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